molecular formula C16H16N4O2S3 B282801 N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide

N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide

Cat. No. B282801
M. Wt: 392.5 g/mol
InChI Key: RUHBVORRLCRMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide is not fully understood. However, studies suggest that it may exert its antitumor activity through the inhibition of various signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide for lab experiments is its low toxicity and high selectivity towards cancer cells, making it a safer and more effective alternative to traditional chemotherapy drugs. However, one limitation is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are many future directions for the study of N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide. One potential direction is the further investigation of its antitumor activity, with a focus on identifying the specific signaling pathways involved in its mechanism of action. Additionally, it may be worthwhile to explore its potential as an antibacterial and antifungal agent in greater detail. Finally, the development of more efficient and cost-effective synthesis methods may make it a more viable candidate for clinical development in the future.

Synthesis Methods

The synthesis of N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide involves the reaction of 2-mercapto-1,3-benzothiazole and 2-chloro-N-(2-oxo-2-(1,3-thiazol-2-ylamino)ethyl)acetamide in the presence of a base. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide has been extensively studied for its potential in various scientific research applications. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential as an antibacterial and antifungal agent, with promising results.

properties

Molecular Formula

C16H16N4O2S3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide

InChI

InChI=1S/C16H16N4O2S3/c1-2-3-13(21)18-10-4-5-11-12(8-10)25-16(19-11)24-9-14(22)20-15-17-6-7-23-15/h4-8H,2-3,9H2,1H3,(H,18,21)(H,17,20,22)

InChI Key

RUHBVORRLCRMLK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=NC=CS3

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.